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Compound of Interest

Compound Name: L-Methionine-1-13C

Cat. No.: B1602258

For researchers, scientists, and drug development professionals, understanding the intricate
dance of biomolecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a
powerful analytical technique, provides unparalleled atomic-level insights into the structure,
dynamics, and interactions of proteins. The strategic incorporation of stable isotopes, such as
L-Methionine-1-13C, significantly enhances the capabilities of NMR, enabling the study of
complex biological systems that were once intractable.

This document provides detailed application notes and protocols for the use of L-Methionine-
1-13C in biomolecular NMR studies. Methionine residues, often found at protein-protein
interfaces and in hydrophobic cores, serve as sensitive probes for conformational changes and
binding events.[1][2] By selectively labeling the Ce-methyl group of methionine, researchers
can obtain high-resolution spectra with reduced complexity, even for large proteins and protein
complexes.[3]

Core Applications of L-Methionine-1-13C Labeling

The versatility of L-Methionine-1-13C labeling lends itself to a variety of applications in
biomolecular NMR, including:

o Protein Dynamics and Conformational Exchange: Carr-Purcell-Meiboom-Gill (CPMG)
relaxation dispersion experiments on 13C-labeled methionine residues can quantify protein
dynamics on the microsecond to millisecond timescale. This is crucial for understanding
enzyme catalysis, allosteric regulation, and protein folding.[1][4]
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e Protein-Ligand and Protein-Protein Interactions: Chemical Shift Perturbation (CSP) analysis
using 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectra of L-Methionine-
1-13C labeled proteins provides a robust method for identifying binding interfaces and
determining binding affinities.[5][6] The high sensitivity of the methionine methyl group
makes it an excellent probe for screening compound libraries in drug discovery.

o Structural Analysis of Large Proteins and Complexes: The favorable relaxation properties of
the 13CH3 group, especially in a deuterated background, lead to sharp NMR signals. This
enables the study of high molecular weight systems that are challenging for conventional
NMR techniques.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from NMR
experiments utilizing L-Methionine-1-13C labeling.
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Experimental Protocols

Here, we provide detailed methodologies for key experiments involving L-Methionine-1-13C
labeling.

Protocol 1: Selective L-Methionine-1-13C Labeling in E.
coli

This protocol is designed to achieve high-level incorporation of L-Methionine-1-13C into a
target protein expressed in E. coli. The strategy involves inhibiting the endogenous methionine
biosynthesis pathway to force the bacteria to utilize the exogenously supplied labeled amino
acid.[2]

Materials:

o E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein
of interest.

e Minimal medium (e.g., M9) supplemented with glucose (or deuterated glucose for
perdeuteration), 15NH4CI (for 15N labeling, optional), and trace elements.
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e L-Methionine-1-13C (Cambridge Isotope Laboratories, Inc. or equivalent).

e Amino acids for inhibition of methionine biosynthesis: L-Lysine, L-Threonine, L-Isoleucine, L-
Leucine, L-Valine, and L-Phenylalanine.

e IPTG (Isopropyl B-D-1-thiogalactopyranoside) for induction.

Procedure:

» Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli
strain. Grow overnight at 37°C with shaking.

e Main Culture Growth: The next day, inoculate 1 L of minimal medium with the overnight
culture to an initial OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-
0.8.

« Inhibition of Endogenous Methionine Synthesis: 30 minutes prior to induction, add the
following amino acids to the culture to inhibit the methionine biosynthesis pathway (final
concentrations):

o

L-Lysine (100 mg/L)

o L-Threonine (100 mg/L)

o L-Isoleucine (50 mg/L)

o L-Leucine (50 mg/L)

o L-Valine (50 mg/L)

o L-Phenylalanine (50 mg/L)

o Addition of Labeled Methionine: Immediately after adding the inhibitory amino acids, add L-
Methionine-1-13C to a final concentration of 50-100 mg/L.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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» Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16
hours.

» Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the labeled
protein using standard chromatography techniques appropriate for the target protein.

 Verification of Labeling: Confirm the incorporation of L-Methionine-1-13C by mass
spectrometry.

Protocol 2: 1H-13C HSQC for Monitoring Protein-Ligand
Interactions

The 1H-13C HSQC experiment is a sensitive method to observe the chemical environment of
the methionine methyl groups. Changes in the chemical shifts of these groups upon addition of
a ligand are indicative of binding.

NMR Sample Preparation:

e Prepare a sample of the L-Methionine-1-13C labeled protein at a concentration of 50-200
MM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NacCl, pH 6.5-7.5) containing
5-10% D20.

» Prepare a concentrated stock solution of the ligand in the same buffer.
NMR Data Acquisition:

e Spectrometer Setup: Tune and match the probe for 1H and 13C frequencies. Lock on the
D20 signal and shim the magnet for optimal homogeneity.

e Acquire a Reference Spectrum: Record a 1H-13C HSQC spectrum of the protein alone.
Typical parameters on a 600 MHz spectrometer are:

o Spectral width: ~12 ppm (1H) and ~25 ppm (13C) centered on the methyl region.
o Acquisition time: 100-150 ms (1H) and 50-100 ms (13C).

o Number of scans: 8-16 per increment.
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o Use a pulse sequence with sensitivity enhancement and water suppression.

« Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample.
After each addition, gently mix and allow the sample to equilibrate for a few minutes.

e Acquire Spectra at Each Titration Point: Record a 1H-13C HSQC spectrum after each
addition of the ligand.

o Data Processing and Analysis: Process the spectra using appropriate software (e.g.,
TopSpin, NMRPipe). Overlay the spectra from the titration series and analyze the chemical
shift perturbations (CSPs) of the methionine methyl resonances. The magnitude of the CSP
can be used to identify residues at the binding interface and to calculate the dissociation
constant (Kd) by fitting the data to a binding isotherm.

Protocol 3: 13C CPMG Relaxation Dispersion for
Studying Protein Dynamics

This experiment measures the effective transverse relaxation rate (R2,eff) as a function of the
CPMG pulse frequency, allowing for the characterization of dynamic processes on the ps-ms
timescale.

NMR Sample Preparation:

e Prepare a concentrated and highly pure sample of the L-Methionine-1-13C labeled protein
(0.5-1.0 mM) in a suitable NMR buffer.

NMR Data Acquisition:
o Spectrometer Setup: As described in Protocol 2.

o CPMG Experiment Setup: Use a constant-time 13C CPMG relaxation dispersion pulse
sequence.[8]

e Acquire a Series of 2D Spectra: Record a series of 2D 1H-13C correlation spectra, each with
a different CPMG frequency (VCPMG). The CPMG frequencies are varied by changing the
delay between the 180° pulses in the CPMG pulse train. A typical range of vCPMG is from
~50 Hz to ~1000 Hz.
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» Reference Spectrum: Acquire a reference spectrum with the CPMG block disabled (or at a
very high vCPMG) to measure the intensity of the unrelaxed signal.

» Data Processing: Process all 2D spectra identically.

o Data Analysis: For each methionine methyl resonance, extract the peak intensity or volume
at each vVCPMG. Calculate the effective transverse relaxation rate (R2,eff) using the
equation: R2,eff = - (1/T_relax) * In(I(vCPMG) / |_ref), where T_relax is the constant
relaxation delay, ((VCPMG) is the peak intensity at a given CPMG frequency, and |_ref is the
reference peak intensity.

 Fitting the Dispersion Profiles: Plot R2,eff versus vVCPMG for each residue. Fit the resulting
dispersion curves to an appropriate model (e.g., a two-site exchange model) to extract the
kinetic and thermodynamic parameters of the exchange process, such as the exchange rate
(kex) and the population of the minor state (pb).

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of experimental workflows and the
biological processes being studied.

Add L-Methionine-1-13C

Inhibit Endogenous
Met Biosynthesis

Click to download full resolution via product page

Caption: Experimental workflow for biomolecular NMR using L-Methionine-1-13C.
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Caption: Probing a signaling pathway interaction using L-Methionine-1-13C NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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